3-Amino-5-methyl-1,2-oxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

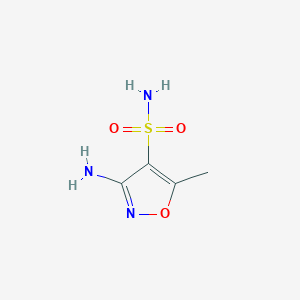

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide is a heterocyclic compound with the molecular formula C4H7N3O3S and a molecular weight of 177.18 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The sulfonamide group attached to the oxazole ring imparts unique chemical properties to the compound.

Wirkmechanismus

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase .

Mode of Action

Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . By binding to the active site of this enzyme, they prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thereby inhibiting the synthesis of folic acid.

Biochemical Pathways

Folic acid is crucial for the synthesis of nucleotides, and its inhibition can lead to a decrease in DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

By inhibiting the synthesis of folic acid, sulfonamides can interfere with cell growth and division, particularly in rapidly dividing cells .

Action Environment

Factors such as ph, temperature, and the presence of other substances can affect the solubility, stability, and bioavailability of many drugs .

Biochemische Analyse

Biochemical Properties

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects metabolic pathways by inhibiting key enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound may cause toxicity, affecting vital organs and leading to adverse health outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These alterations can have downstream effects on various cellular processes, including energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, as it may accumulate in specific tissues or organs.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments, leading to targeted effects on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a sulfonamide group. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The amino and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

AMOS serves as a building block for synthesizing complex heterocyclic compounds. Its reactivity allows chemists to create various derivatives that can be used in further chemical reactions.

Biology

In biological research, AMOS derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity: Studies indicate that AMOS effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli by disrupting folic acid metabolism.

- Anti-inflammatory Effects: Research has shown that AMOS derivatives can reduce inflammatory markers, suggesting potential applications in treating chronic inflammatory diseases.

Medicine

AMOS has been explored for its therapeutic properties in several medical fields:

- Antiviral Applications: Derivatives have demonstrated activity against human cytomegalovirus (HCMV), with some exhibiting higher efficacy than established antiviral drugs like Ganciclovir.

- Antidiabetic Properties: AMOS is part of the structure of certain antidiabetic drugs, contributing to the regulation of blood glucose levels in clinical trials.

- Neuropharmacology: Research indicates potential uses in treating neurological disorders such as epilepsy and depression, with derivatives showing neuroprotective effects.

Table 1: Summary of Applications and Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | Significant antibacterial activity observed |

| Antiviral | Activity against HCMV | Some derivatives showed EC50 < 0.05 µM |

| Anti-inflammatory | Chronic inflammation models | Reduction in inflammatory markers noted |

| Antidiabetic | Glycemic control | Positive effects on metabolic profiles in diabetic patients |

| Neuropharmacology | Treatment of neurological disorders | Modulation of neurotransmitter systems observed |

Industry Applications

In industrial settings, AMOS is utilized for developing agrochemicals and materials with specialized properties. Its unique chemical structure enables the formulation of products that require specific biological interactions or stability under various conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide include other oxazole derivatives such as:

- 5-Amino-3-methyl-1,2-oxazole-4-sulfonamide

- 3,5-Disubstituted isoxazoles

- Sulfamethoxazole

- Sulfisoxazole

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of both an amino group and a sulfonamide group on the oxazole ring allows for diverse chemical reactivity and potential biological activities .

Biologische Aktivität

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of antibacterial and antiviral research. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Target Enzyme : The primary mechanism of action for this compound involves its role as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, leading to decreased DNA replication and cell division in rapidly dividing bacterial cells.

Biochemical Pathways : Folic acid is essential for various cellular processes, including nucleotide synthesis. The inhibition by this sulfonamide can significantly affect bacterial growth and survival, making it a valuable candidate in antibiotic development.

Pharmacokinetics

This compound is generally well absorbed through the gastrointestinal tract and is widely distributed in body tissues. It undergoes hepatic metabolism and is primarily excreted via urine. This pharmacokinetic profile is crucial for its efficacy as an antimicrobial agent.

Antibacterial Properties

The compound exhibits significant antibacterial activity against various strains of bacteria. Research indicates that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, which are common culprits in wound infections .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Antiviral Properties

Recent studies have also explored the antiviral potential of derivatives of this compound against human cytomegalovirus (HCMV). Some derivatives demonstrated higher antiviral activity than existing treatments like Ganciclovir, with effective concentrations (EC50) below 0.05 µM.

Table 2: Antiviral Activity of Derivatives

| Compound | EC50 (µM) | Comparison to Ganciclovir |

|---|---|---|

| Derivative A | <0.05 | Higher |

| Derivative B | 0.10 | Comparable |

| Ganciclovir | 0.15 | - |

Cellular Effects

This compound influences various cellular processes by altering signaling pathways and gene expression. Its interactions with enzymes can modulate metabolic pathways significantly, impacting cell function and viability.

Case Studies

- In Vitro Studies on Biofilm Formation : A study evaluated the impact of this compound on biofilm-forming pathogens. The results indicated a significant reduction in biofilm biomass when treated with this compound, showcasing its potential in treating chronic infections associated with biofilms .

- Antimicrobial Efficacy in Wound Pathogens : In another investigation involving wound pathogens, the compound demonstrated low cytotoxicity while effectively inhibiting bacterial growth, indicating its suitability for therapeutic applications in wound care .

Eigenschaften

IUPAC Name |

3-amino-5-methyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)7-10-2/h1H3,(H2,5,7)(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXGTVLARLGPKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.